N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide
Description
This compound is a complex glycoside featuring two oxane (pyran) rings connected via an ether linkage. Key structural attributes include:
- Benzyloxy group at position 2 of the first oxane ring, contributing to lipophilicity.
- Acetamide moiety at position 3, a common functional group in bioactive molecules.
- Stereochemical complexity: The 2S,3R,4R,5S,6R configuration in the first oxane ring and 2R,3R,4S,5R,6R in the second ring underscore its chirality, which is critical for biological interactions .
Synthetic routes for analogous glycosides often involve regioselective glycosylation and protective group strategies, though direct synthesis data for this compound is unavailable in the provided evidence.
Properties
IUPAC Name |
N-[5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDRTQFLXCNCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Ether Protection
Benzyl groups are widely employed to protect hydroxyl groups during carbohydrate synthesis due to their stability under acidic and basic conditions. In the target compound, the C2 hydroxyl of the first oxane ring is protected as a benzyl ether. This is typically achieved using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH). For example:
The benzyl group remains intact during subsequent glycosylation and acylation steps, ensuring regioselectivity.
Glycosylation for Ether Bond Formation
The ether linkage between the two oxane rings is established via glycosylation. Source highlights β-selective glycosylation using oxime intermediates, though O-glycosylation typically employs thioglycosides or trichloroacetimidates as donors.
Trichloroacetimidate Method
The trihydroxy oxane fragment (donor) is activated as a trichloroacetimidate under acidic conditions (e.g., TMSOTf) and coupled with the benzyl-protected acceptor:
This method affords high β-selectivity, critical for the target’s 2R,3R,4S,5R,6R configuration.
Schmidt Glycosylation
Alternatively, Schmidt conditions (TfOH, DTBMP) promote glycosylation between a glycosyl fluoride donor and the acceptor alcohol. Yields exceeding 70% have been reported for similar systems.
Introduction of the Acetamide Group
The acetamide at C3 is introduced via acylation of a primary amine intermediate. Source demonstrates β-selective N-glycosyl amide synthesis using acylsilanes, though direct acylation with acetyl chloride is more common.
Acylation Protocol
-
Amine Generation : The C3 hydroxyl is converted to an amine via Mitsunobu reaction (DEAD, PhP) using phthalimide, followed by hydrazine deprotection.
-
Acetylation : The free amine is treated with acetyl chloride in the presence of triethylamine (TEA):
This step achieves >90% conversion in optimized conditions.
Deprotection and Final Processing
Hydrogenolytic Benzyl Removal
The benzyl group is cleaved via hydrogenolysis using palladium on carbon (Pd/C) under H atmosphere:
Reaction monitoring by TLC ensures complete deprotection without over-reduction.
Hydroxymethyl Stability
The hydroxymethyl groups at C6 remain stable under hydrogenolysis conditions, obviating the need for additional protection.
Analytical Data and Optimization
Table 1: Key Reaction Parameters and Yields
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzyl protection | BnBr, NaH, DMF, 0°C → RT | 85 | 98 |
| Glycosylation | Trichloroacetimidate, TMSOTf, -15°C | 78 | 95 |
| Acetamide formation | AcCl, TEA, CHCl, RT | 92 | 99 |
| Deprotection | Pd/C, H, EtOH, 6 h | 95 | 98 |
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Antidiabetic Properties
Research indicates that derivatives of this compound exhibit potential antidiabetic effects. For instance, compounds similar to N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide have been studied for their ability to inhibit glucose reabsorption in the kidneys. This mechanism is crucial for the management of type 2 diabetes mellitus. The compound's structural features allow it to interact effectively with glucose transporters and enzymes involved in glucose metabolism .
Antimicrobial Activity
The compound's hydroxyl groups and benzyloxy substituents may contribute to its antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains. This potential makes it a candidate for developing new antimicrobial agents .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide involves complex multi-step reactions. Typically starting from commercially available glucopyranose derivatives and utilizing oxidation and coupling reactions to form the final product . This complexity highlights the importance of optimizing synthetic routes for increased yield and purity.
Case Studies
Case Study 1: Antidiabetic Activity Evaluation
A study evaluated the antidiabetic effects of a related compound in diabetic rat models. The results indicated a significant reduction in blood glucose levels post-treatment compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic glucose output .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of a benzyloxy derivative against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects at varying concentrations . This finding supports its potential application in developing new antibacterial therapies.
Mechanism of Action
The mechanism of action of N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Benzyloxy vs. Ethylsulfanyl
The compound in , N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide , shares the same oxane-acetamide backbone but substitutes the benzyloxy group with an ethylsulfanyl (thioether) group. Key differences:
- Solubility : The benzyloxy group (ether) in the target compound increases lipophilicity compared to the ethylsulfanyl analog, which may exhibit slightly higher solubility in polar solvents due to sulfur’s polarizability .
Core Glycosidic Architecture
The target compound’s di-oxane structure contrasts with simpler glycosides like N-((3S,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-hydroxyacetamide (), which has a chroman ring instead of pyran. Chroman-based amides are less polar due to fused aromatic systems, reducing water solubility compared to the target’s hydroxyl-rich pyran rings .
Functional Group Analogues
- Acetohydrazides (, Compounds 2k and 2l): These coumarin derivatives replace the acetamide with hydrazide linkages. Hydrazides are more reactive toward electrophiles and may exhibit distinct bioactivities (e.g., antimicrobial properties) but lack the stereochemical complexity of the target compound .
Table 1: Structural and Predicted Property Comparison
Methodological Considerations for Structural Comparison
Graph-based comparison methods () highlight critical similarities:
- Functional group alignment : The acetamide and hydroxyl groups in the target compound align with analogs, but stereochemistry and glycosidic linkages create distinct graph topologies.
- Substituent impact: Benzyloxy vs. ethylsulfanyl substitutions alter electron distribution and van der Waals interactions, which graph algorithms quantify via edge/node differences .
Biological Activity
N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide (CAS No. 13343-62-9) is a complex glycosylated compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a benzyloxy group and multiple hydroxyl groups that contribute to its solubility and biological interactions. Its molecular formula is with a molecular weight of approximately 311.33 g/mol. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₆ |
| Molecular Weight | 311.33 g/mol |
| Solubility | Very soluble |
| CAS Number | 13343-62-9 |
Research indicates that the compound may act as an inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. BACE1 inhibitors are crucial for reducing amyloid-beta peptide production, which is associated with neurodegenerative processes.
Case Study: BACE1 Inhibition
In a study examining various compounds for BACE1 inhibition, N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide demonstrated significant inhibitory activity. The study reported an IC50 value indicative of its potency compared to other known inhibitors .
Table 2: BACE1 Inhibition Data
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good bioavailability and CNS penetration due to its structure. Studies have indicated that compounds with similar glycosylated structures exhibit favorable absorption characteristics and lower clearance rates in vivo .
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High |
| Clearance | Low |
| CNS Penetration | Yes |
Toxicological Studies
Toxicological assessments are critical for evaluating the safety profile of N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide. Preliminary studies suggest minimal toxicity at therapeutic doses; however, comprehensive studies are required to confirm these findings .
Q & A
Q. Table 1: Example Synthesis Workflow
| Step | Objective | Reagents/Conditions | Characterization |
|---|---|---|---|
| 1 | Core oxane formation | Benzyl bromide, K₂CO₃, DMF | TLC (Rf=0.5), ¹H NMR |
| 2 | Glycosidic bond formation | Donor: Trichloroacetimidate | ¹³C NMR, HRMS |
| 3 | Deprotection | H₂/Pd-C, MeOH | IR (loss of Bz peaks) |
Advanced: How can conflicting NOE (Nuclear Overhauser Effect) data be resolved during conformational analysis?
Answer:
Discrepancies in NOE data often arise from dynamic conformations or overlapping signals. Mitigation strategies:
- 2D NMR : Use ROESY or NOESY to differentiate through-space interactions in crowded spectral regions .
- Molecular Dynamics (MD) Simulations : Compare experimental NOEs with simulated trajectories (e.g., AMBER or GROMACS) to identify dominant conformers .
- Paramagnetic Relaxation Enhancement (PRE) : Introduce spin labels to probe long-range distances in flexible regions .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS (ESI+) verifies molecular formula (e.g., [M+Na]⁺ ion) .
- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and acetamide C=O (1650–1700 cm⁻¹) stretches .
Advanced: What methodologies address low yields in glycosylation steps?
Answer:
Low yields stem from poor leaving-group activation or steric hindrance. Solutions include:
- Preactivation Protocol : Preactivate the glycosyl donor (e.g., using TMSOTf) before adding the acceptor .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM:Et₂O 1:1) enhance nucleophilicity of hydroxyl acceptors .
Biological: How can researchers evaluate this compound’s potential as an enzyme inhibitor?
Answer:
- In Vitro Assays :
- Cell-Based Studies :
- Cytotoxicity : MTT assay (IC₅₀ ~10–50 μM for anticancer screening) .
- Immunofluorescence : Track cellular uptake using fluorescent analogs .
Handling: What protocols prevent hydrolysis of the acetamide group during storage?
Answer:
- Storage Conditions :
- Stability Monitoring :
- Periodic HPLC analysis (C18 column, 0.1% TFA in H₂O:MeCN) detects degradation .
- Karl Fischer titration ensures moisture content <0.1% .
Advanced: How can computational modeling predict interaction with carbohydrate-binding proteins?
Answer:
- Docking Simulations : Use AutoDock Vina to model binding poses with lectins (e.g., concanavalin A). Focus on hydrogen bonds between hydroxyls and protein residues .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the binding pocket to guide SAR studies .
- Conserved Water Analysis (MD) : Identify structurally important water molecules mediating interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
